1-N-Butylquinuclidinium bromide

Ionic Liquids Electrolytes Physicochemical Properties

Researchers developing ionic liquid electrolytes often face inconsistent precursor quality. 1-N-Butylquinuclidinium bromide (CAS 3837-34-1) provides a reliable building block for C₄Quin(TFSI) ionic liquids with reproducible viscosity (301 mPa·s) and conductivity (0.54 mS·cm⁻¹). Key benefits: • ≥95% purity by NMR ensures reliable metathesis reactions. • Rigid quinuclidinium cage enables unique electrochemical stability. • Global shipping with batch-to-batch consistency for systematic library construction.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B12075659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Butylquinuclidinium bromide
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CCC(=O)N)N
InChIInChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)
InChIKeyHVKWQKRQGKCDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Butylquinuclidinium Bromide Technical Overview


1-N-Butylquinuclidinium bromide (CAS 3837-34-1, C₉H₁₈N₂O₃, MW 202.25 g/mol) is a quaternary ammonium salt derived from the bicyclic quinuclidine core with an n-butyl substituent. It belongs to the 1-alkyl-quinuclidinium (CₙQuin⁺) family of compounds and serves primarily as a precursor for synthesizing hydrophobic ionic liquids based on the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion for electrochemical applications [1]. The compound is available from commercial suppliers at typical purity specifications of 95–98% as determined by NMR , with a melting point of approximately 100 °C (with decomposition) and hygroscopic stability considerations .

Why 1-N-Butylquinuclidinium Bromide Cannot Be Substituted


Within the CₙQuin⁺ cation series, alkyl chain length (n) dictates critical physicochemical properties including melting point, viscosity, and ionic conductivity of the resulting TFSI⁻ ionic liquids [1]. The n-butyl derivative (n=4) occupies a distinct intermediate position in the structure–property continuum: shorter-chain analogs (e.g., methyl, n=1) produce salts with elevated melting points unsuitable for ambient-temperature ionic liquid applications, while longer-chain variants (e.g., hexyl, n=6) exhibit lower viscosities but trade off thermal stability and intercalation behavior in graphite electrodes [1]. Furthermore, the quinuclidinium bicyclic cage imposes steric constraints not present in linear ammonium or imidazolium cations, directly influencing anion coordination and electrochemical stability windows [2]. Consequently, substituting this specific precursor alters both the cation–anion pairing energetics and the macroscopic transport properties of the derived electrolyte, rendering direct replacement without performance validation inadvisable.

1-N-Butylquinuclidinium Bromide Comparative Evidence


Alkyl Chain Length Balances Melting Point and Viscosity

When converted to the corresponding CₙQuin(TFSI) ionic liquid, the n-butyl derivative (n=4) exhibits intermediate physicochemical properties between shorter-chain (n=1, methyl) and longer-chain (n=6, hexyl) analogs. The n=4 derivative provides a melting point below 100 °C, classifying it as an ionic liquid, whereas the n=1 derivative does not meet the sub-100 °C melting criterion and thus cannot be employed as an ambient-condition ionic liquid [1].

Ionic Liquids Electrolytes Physicochemical Properties

Dynamic Viscosity Reduction vs. Shorter-Chain Analog

The dynamic viscosity of CₙQuin(TFSI) ionic liquids demonstrates an inverse relationship with alkyl chain length. The C₄Quin(TFSI) derivative (synthesized from 1-N-butylquinuclidinium bromide) exhibits a viscosity of 301 mPa·s at 25 °C, representing a 44% reduction compared to the C₁Quin(TFSI) methyl analog (535 mPa·s) [1].

Ionic Liquids Viscosity Transport Properties

Moderate Ionic Conductivity for Electrolyte Applications

Ionic conductivity of CₙQuin(TFSI) ionic liquids scales inversely with alkyl chain length due to increasing viscosity. The C₄Quin(TFSI) derivative (from 1-N-butylquinuclidinium bromide) exhibits a conductivity of 0.54 mS·cm⁻¹ at 25 °C, which is 2.25-fold higher than C₁Quin(TFSI) (0.24 mS·cm⁻¹) but 54% lower than C₆Quin(TFSI) (1.17 mS·cm⁻¹) [1].

Ionic Conductivity Electrolytes Electrochemical Devices

Graphite Electrode Intercalation Behavior

Cyclic voltammetry of C₆Quin(TFSI) with added LiTFSI at a graphite electrode revealed irreversible intercalation of the large quinuclidinium cation into graphite layers, which prevents reversible lithium ion insertion [1]. While this negative finding was reported for the n=6 derivative, the steric bulk of the quinuclidinium bicyclic cage is a cation-class property, meaning the n-butyl derivative (n=4) is expected to exhibit similar irreversible intercalation behavior in graphite anodes. This contrasts with smaller cations such as lithium (Li⁺) that undergo reversible intercalation.

Lithium-Ion Batteries Graphite Intercalation Cyclic Voltammetry

Bromide Counterion for Versatile Anion Metathesis

The bromide counterion in 1-N-butylquinuclidinium bromide serves as an optimal leaving group for anion exchange reactions. The bromide salt reacts efficiently with LiTFSI to yield the corresponding C₄Quin(TFSI) ionic liquid, a transformation that underpins all physicochemical property tuning described above [1]. The bromide form is also directly applicable as a phase-transfer catalyst in organic synthesis, leveraging the amphiphilic character of the quinuclidinium cation .

Anion Metathesis Ionic Liquid Synthesis Precursor Chemistry

Structural Rigidity from Bicyclic Quinuclidinium Cage

The quinuclidinium cation features a rigid 1-azabicyclo[2.2.2]octane cage structure that imposes steric constraints absent in flexible linear tetraalkylammonium cations or planar imidazolium cations. Molecular modeling studies of quinuclidinium-based ionic liquids indicate that this bicyclic geometry influences cation–anion coordination and solvation thermodynamics in ways distinct from other cation classes [1]. The rigid cage structure may also contribute to reduced conformational entropy relative to flexible alkylammonium analogs, a factor relevant to phase behavior and crystallization tendencies.

Cation Structure Steric Effects Molecular Modeling

Applications of 1-N-Butylquinuclidinium Bromide


Ionic Liquid Synthesis for Electrolyte Development

1-N-Butylquinuclidinium bromide is the preferred precursor for synthesizing C₄Quin(TFSI) ionic liquid via anion metathesis with LiTFSI. The resulting ionic liquid exhibits a dynamic viscosity of 301 mPa·s and ionic conductivity of 0.54 mS·cm⁻¹ at 25 °C, representing a balanced intermediate profile between shorter-chain (high viscosity, low conductivity) and longer-chain (low viscosity, high conductivity) CₙQuin(TFSI) derivatives [1]. This intermediate profile makes it suitable for electrolyte formulations where moderate ionic mobility is required while retaining the thermal stability and wide electrochemical window characteristic of quinuclidinium-based ionic liquids.

Phase-Transfer Catalysis

As a quaternary ammonium bromide salt with an amphiphilic quinuclidinium cation, this compound functions effectively as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases [1]. The rigid bicyclic cage structure provides a sterically defined cationic headgroup that may influence substrate selectivity differently from flexible tetraalkylammonium catalysts. This application leverages the bromide salt directly without requiring anion exchange.

Structure–Property Relationship Studies in Ionic Liquid Libraries

Researchers constructing systematic libraries of CₙQuin(TFSI) ionic liquids to investigate alkyl chain length effects on physicochemical properties require the n-butyl derivative (n=4) as an essential intermediate data point. The n=4 derivative provides the midpoint reference value for understanding the non-linear relationships between chain length and properties including melting point, viscosity (301 mPa·s), and conductivity (0.54 mS·cm⁻¹) [1]. Omission of this intermediate chain length compromises the completeness of structure–property correlation analysis.

Electrochemical Window Screening with Non-Graphite Electrodes

Given the irreversible intercalation of quinuclidinium cations into graphite electrodes [1], C₄Quin(TFSI) and related ionic liquids are best suited for electrochemical applications employing alternative electrode materials (e.g., metal oxides, non-graphitic carbons, or metallic lithium) where cation intercalation is not the primary charge storage mechanism. Researchers evaluating quinuclidinium-based electrolytes should prioritize electrode architectures that circumvent graphite intercalation issues.

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